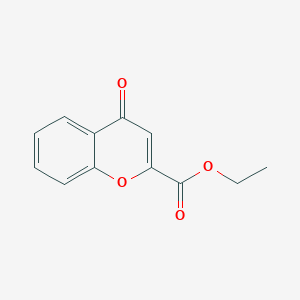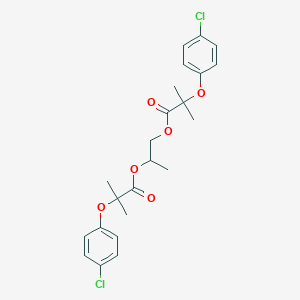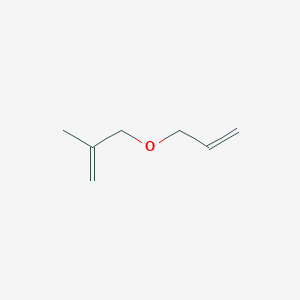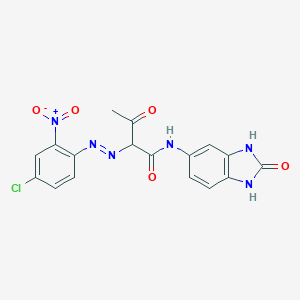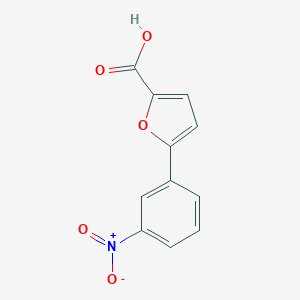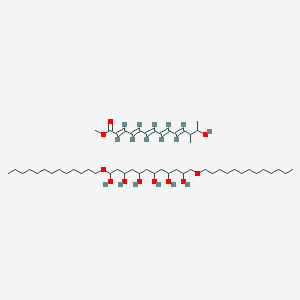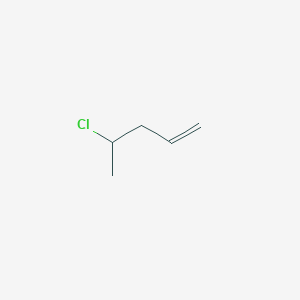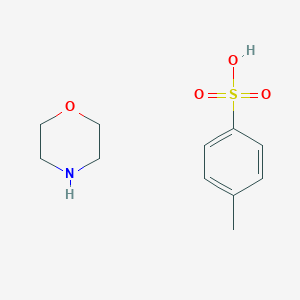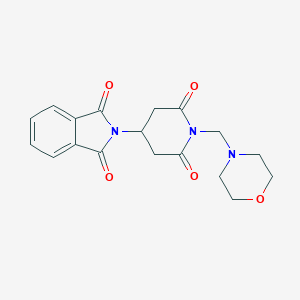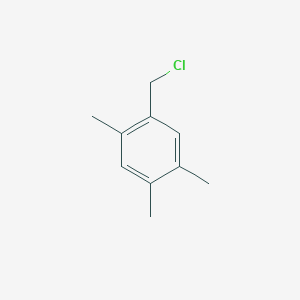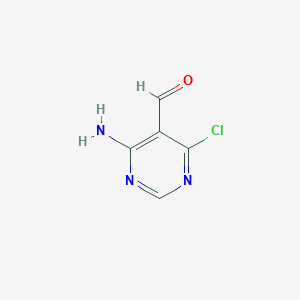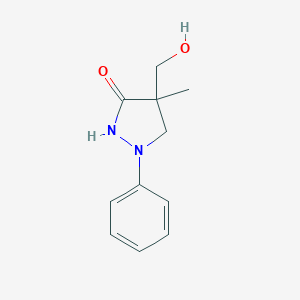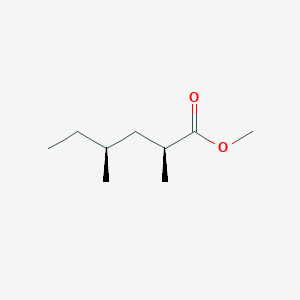
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester, also known as DMHM, is a chiral molecule that has gained significant attention in the field of organic chemistry due to its diverse applications. DMHM is a colorless liquid that has a boiling point of 167-169°C and a molecular weight of 186.29 g/mol.
Mécanisme D'action
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester acts as a chiral auxiliary in organic synthesis, which enables the formation of chiral compounds with high enantioselectivity. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can form diastereomeric complexes with various reagents, which can be easily separated and purified. The chiral auxiliary is then removed, and the resulting product is a chiral compound with high enantiomeric purity.
Effets Biochimiques Et Physiologiques
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has no known biochemical or physiological effects on humans or animals. However, it is important to handle (2S,4S)-2,4-Dimethylhexanoic acid methyl ester with care as it is a flammable liquid and can cause skin and eye irritation.
Avantages Et Limitations Des Expériences En Laboratoire
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has several advantages in organic synthesis, including high enantioselectivity, ease of separation, and compatibility with a wide range of reagents. However, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester has some limitations, including the requirement for an additional step to remove the chiral auxiliary, which can increase the overall synthesis time and cost.
Orientations Futures
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has the potential for further development in the field of organic synthesis. One possible direction is to explore the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral amino acids, which are important building blocks for the preparation of peptides and proteins. Another direction is to investigate the use of (2S,4S)-2,4-Dimethylhexanoic acid methyl ester in the synthesis of chiral phosphine ligands, which are widely used in asymmetric catalysis. Furthermore, the development of new synthetic methods for (2S,4S)-2,4-Dimethylhexanoic acid methyl ester could lead to the discovery of new chiral compounds with unique biological activities.
Applications De Recherche Scientifique
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester has been extensively used in organic synthesis as a chiral building block for the preparation of various biologically active compounds. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can be used as a starting material for the synthesis of β-lactams, which exhibit antibacterial, antifungal, and antiviral activities. (2S,4S)-2,4-Dimethylhexanoic acid methyl ester can also be used for the synthesis of chiral oxazolidinones, which are potent antibacterial agents. Moreover, (2S,4S)-2,4-Dimethylhexanoic acid methyl ester is an important intermediate for the synthesis of chiral alcohols, amines, and acids, which are widely used in the pharmaceutical industry.
Propriétés
Numéro CAS |
14251-45-7 |
|---|---|
Nom du produit |
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |
Formule moléculaire |
C9H18O2 |
Poids moléculaire |
158.24 g/mol |
Nom IUPAC |
methyl (2S,4S)-2,4-dimethylhexanoate |
InChI |
InChI=1S/C9H18O2/c1-5-7(2)6-8(3)9(10)11-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1 |
Clé InChI |
HPQMADMQZLWGED-YUMQZZPRSA-N |
SMILES isomérique |
CC[C@H](C)C[C@H](C)C(=O)OC |
SMILES |
CCC(C)CC(C)C(=O)OC |
SMILES canonique |
CCC(C)CC(C)C(=O)OC |
Synonymes |
(2S,4S)-2,4-Dimethylhexanoic acid methyl ester |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

